beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

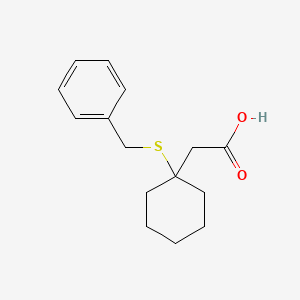

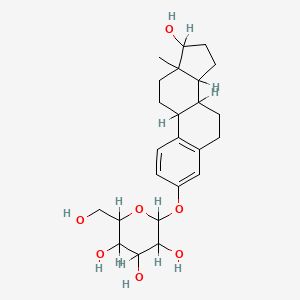

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid is a chemical compound. It is a benzyl derivative of mercapturic acid (acetylcysteine) .

Synthesis Analysis

The synthesis of this compound involves reacting lower alkyl cyclohexylideneacetates with benzylmercaptan in the presence of an alkali . A key feature of the synthesis is the reduction of phenol with tritium gas over a catalyst, resulting in tritiated cyclohexanone .Molecular Structure Analysis

The molecular formula of this compound is C15H20O2S. It has a molecular weight of 264.38300 .Chemical Reactions Analysis

The cyclization reaction may proceed via the phenolic hydroxyl group of L2 to enhance the nucleophilicity of the mercapto group of thioglycolic acid, which causes thioglycolic acid facile addition on the imino .Physical And Chemical Properties Analysis

This compound has a density of 1.15g/cm3. It has a boiling point of 430ºC at 760 mmHg. The melting point is not available. The flash point is 213.9ºC .Scientific Research Applications

Tritium Labeling for Synthesis Studies

The synthesis of tritiated beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid demonstrates an important application in labeling studies, crucial for tracking the fate of chemical compounds in biological systems. The key feature of this synthesis involves the reduction of phenol with tritium gas, showcasing its utility in creating tritiated compounds for research purposes (Landvatter & Heys, 1987).

Drug Metabolite Analysis

Research into the structure-activity relationships of drug metabolites like 1-beta-O-acyl glucuronides, which are related structurally to this compound, highlights the importance of understanding how modifications in chemical structure can impact the reactivity and stability of potential drug compounds. Such studies are crucial for predicting the behavior of drug metabolites in biological systems, aiding in the design of safer and more effective drugs (Baba & Yoshioka, 2009).

Solid Phase Synthesis of Peptoids

The development of solid-phase synthesis methods for N-substituted-beta-aminopropionic acid oligomers (beta-peptoids) showcases another application area. This methodology facilitates the preparation of peptoids with potential pharmaceutical applications, illustrating the compound's relevance in the synthesis of novel biomolecules (Hamper et al., 1998).

Biocatalysis in Pharmaceutical Intermediates

The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a process related to the synthesis and application of this compound, underscores the role of biocatalysis in producing pharmaceutical intermediates. The use of microorganisms for chiral catalysis exemplifies how such compounds can be used to develop enantiopure pharmaceuticals, crucial for drug efficacy and safety (Li et al., 2013).

Oxytocin Inhibition Studies

Research into the inhibition of oxytocin by analogs of this compound reveals the compound's potential in modulating physiological processes. Such studies provide insights into the design of therapeutic agents that can interact with hormonal pathways, demonstrating the broader implications of these compounds in medical research (Nestor et al., 1975).

Mechanism of Action

Target of Action

It is known that benzyl derivatives like benzyl benzoate exert toxic effects on the nervous system of parasites, resulting in their death .

Mode of Action

Benzyl compounds are known to exert toxic effects on the nervous system of parasites, leading to their death . The exact mechanism of this toxicity is unknown .

Biochemical Pathways

Benzyl compounds like benzyl benzoate are known to be lethal to parasites and mites .

Pharmacokinetics

Benzylmercapturic acid, a benzyl derivative, is a minor metabolite of toluene in humans and is used in the diagnosis of toluene exposure .

Result of Action

Benzyl compounds are known to exert toxic effects on the nervous system of parasites, leading to their death .

Safety and Hazards

properties

IUPAC Name |

2-(1-benzylsulfanylcyclohexyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2S/c16-14(17)11-15(9-5-2-6-10-15)18-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTCXHQXYRYSLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)SCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203667 |

Source

|

| Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55154-80-8 |

Source

|

| Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055154808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1205885.png)

![5-(2-Furanyl)-3-[2-methoxy-6-(4-methylphenyl)-3-pyridinyl]-1,2,4-oxadiazole](/img/structure/B1205893.png)

![2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine](/img/structure/B1205898.png)